6-Propylpyridine-3-carbonitrile physical and chemical properties
6-Propylpyridine-3-carbonitrile physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine and its derivatives are fundamental heterocyclic scaffolds that form the structural core of numerous natural products, pharmaceuticals, and functional materials.[1] Their unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make them privileged structures in medicinal chemistry.[2][3] Within this class, substituted nicotinonitriles (3-cyanopyridines) are of particular interest due to the versatile reactivity of the nitrile group, which can serve as a key synthetic handle or a bioisosteric replacement for other functional groups.[4] This guide provides a comprehensive technical overview of 6-Propylpyridine-3-carbonitrile, a member of this important class of compounds. We will delve into its physicochemical properties, spectral characteristics, synthesis, reactivity, and safe handling protocols, offering insights relevant to its application in research and drug development.
Physicochemical and Structural Properties
6-Propylpyridine-3-carbonitrile is an organic compound featuring a pyridine ring substituted with a propyl group at the 6-position and a nitrile (cyano) group at the 3-position. The interplay of the electron-withdrawing nitrile group and the electron-donating alkyl group influences the electronic distribution and reactivity of the pyridine ring.
Chemical Structure
Caption: Chemical structure of 6-Propylpyridine-3-carbonitrile.
Key Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂ | Inferred |
| Molecular Weight | 146.19 g/mol | Inferred |
| Appearance | Expected to be a solid or liquid | Inferred from related compounds[5] |
| Melting Point | Not available. For comparison, 6-methylpyridine-3-carbonitrile has a melting point of 54-56°C.[5] | N/A |
| Boiling Point | Not available. For comparison, 6-methylpyridine-3-carbonitrile has a boiling point of 258-260°C.[5] | N/A |
| Solubility | Expected to be slightly soluble in water and soluble in common organic solvents.[5] | N/A |
| CAS Number | Not readily available in public databases. A related compound, 1,2-dihydro-2-oxo-6-propyl-3-pyridinecarbonitrile, has the CAS number 24049-25-0.[6] | N/A |
Spectral Analysis for Structural Elucidation
The unequivocal identification of 6-Propylpyridine-3-carbonitrile relies on a combination of spectroscopic techniques. Below are the expected spectral features that are crucial for its characterization.
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present.
-
C≡N stretch: A sharp, intense absorption band is expected in the region of 2220-2240 cm⁻¹, which is characteristic of a nitrile group.
-
C=N and C=C stretching (aromatic): Multiple bands in the 1400-1600 cm⁻¹ region corresponding to the pyridine ring.
-
C-H stretching (aromatic): Peaks above 3000 cm⁻¹.
-
C-H stretching (aliphatic): Peaks just below 3000 cm⁻¹ for the propyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for determining the precise arrangement of atoms.
-
¹H NMR:
-
Aromatic Protons: Three distinct signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons on the pyridine ring. The coupling patterns (doublets, triplets, or doublet of doublets) will be indicative of their relative positions.
-
Propyl Group Protons: A triplet for the methyl (CH₃) group, a sextet for the methylene (CH₂) group adjacent to the methyl group, and a triplet for the methylene (CH₂) group attached to the pyridine ring. The chemical shifts will be in the upfield region (typically δ 0.9-3.0 ppm).
-
-
¹³C NMR:
-
Nine distinct signals are expected.
-
The nitrile carbon will appear in the range of δ 115-125 ppm.
-
The carbons of the pyridine ring will resonate in the aromatic region (δ 120-160 ppm).
-
The three carbons of the propyl group will appear in the aliphatic region (δ 10-40 ppm).
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at an m/z value corresponding to the molecular weight of the compound (approximately 146.19).
Hypothetical Protocol for Spectroscopic Analysis
Caption: Workflow for spectroscopic characterization.
Synthesis and Reactivity
While specific literature on the synthesis of 6-Propylpyridine-3-carbonitrile is scarce, its preparation can be envisioned through established methods for constructing substituted pyridine rings. One common approach involves the condensation of a β-amino enone with a compound containing an active methylene group, such as malononitrile.[7][8]
Plausible Synthetic Pathway
A plausible synthesis could involve the reaction of a propyl-containing precursor with a suitable building block to form the cyanopyridine ring.
Caption: A potential synthetic route to 6-Propylpyridine-3-carbonitrile.
Chemical Reactivity
The reactivity of 6-Propylpyridine-3-carbonitrile is dictated by its key functional groups: the pyridine ring and the nitrile group.
-
Nitrile Group Transformations: The cyano group is a versatile synthetic handle.
-
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid (6-propylnicotinic acid) or amide (6-propylnicotinamide).
-
Reduction: The nitrile can be reduced to a primary amine (3-(aminomethyl)-6-propylpyridine) using reducing agents like lithium aluminum hydride (LiAlH₄).
-
-
Pyridine Ring Reactivity: The pyridine ring is generally electron-deficient and can undergo nucleophilic aromatic substitution, although this is often challenging. The nitrogen atom can be protonated or alkylated.
Applications in Research and Drug Development
The pyridine scaffold is a cornerstone in drug design, present in a wide array of approved therapeutic agents.[1][3] Nicotinonitrile derivatives, in particular, have shown significant promise in various therapeutic areas.
-
Scaffold for Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors used in oncology. The nitrile group can act as a hydrogen bond acceptor, interacting with key residues in the ATP-binding pocket of kinases.[4]
-
Cardiovascular and Anti-inflammatory Agents: Nicotinonitrile derivatives have been explored for their potential in treating cardiovascular diseases and as anti-inflammatory agents.[4]
-
Building Block in Organic Synthesis: As a bifunctional molecule, 6-Propylpyridine-3-carbonitrile can serve as a valuable building block for the synthesis of more complex heterocyclic systems and libraries of compounds for high-throughput screening in drug discovery programs.[9]
Safety, Handling, and Storage
Hazard Identification
It is prudent to assume that this compound shares hazards with other toxic nitriles.
| Hazard Class | GHS Classification (Anticipated) |
| Acute Toxicity (Oral) | Category 3 (Toxic if swallowed) |
| Acute Toxicity (Dermal) | Category 3 (Toxic in contact with skin) |
| Acute Toxicity (Inhalation) | Category 3 (Toxic if inhaled) |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) |
| Eye Damage/Irritation | Category 2 (Causes serious eye irritation) |
Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10][12]
-
Personal Protective Equipment:
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[12]
Storage
-
Keep the container tightly closed.[10]
-
Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[13]
First Aid Measures
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[10]
-
If on Skin: Wash with plenty of soap and water. Remove contaminated clothing immediately.[10]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[10]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12]
Conclusion
6-Propylpyridine-3-carbonitrile is a valuable chemical entity with significant potential in synthetic chemistry and drug discovery. Its substituted nicotinonitrile core provides a versatile platform for the development of novel bioactive molecules. A thorough understanding of its physicochemical properties, spectral characteristics, and reactivity, combined with strict adherence to safety protocols, is essential for its effective and safe utilization in a research setting. Further investigation into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
- KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet: Pyridine.
- Tokyo Chemical Industry. (2025, May 26). SAFETY DATA SHEET: 2-Cyano-6-methylpyridine.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2025, September 15). SAFETY DATA SHEET: 3-Cyanopyridine.
- Fisher Scientific. (2025, December 22). SAFETY DATA SHEET: 3-Cyanopyridine.
-
Molport. (n.d.). 6-[(2-methylpropyl)amino]pyridine-3-carbonitrile. Retrieved from [Link]
-
NextSDS. (n.d.). 6-cyclopropylpyridine-3-carbonitrile — Chemical Substance Information. Retrieved from [Link]
-
Shandong Kunda Biotechnology Co Ltd. (n.d.). 6-Methylpyridine-3-carbonitrile. Retrieved from [Link]
-
LookChem. (n.d.). Cas 24049-25-0,3-Pyridinecarbonitrile, 1,2-dihydro-2-oxo-6-propyl-. Retrieved from [Link]
-
Chemistry Steps. (2025, September 28). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 6-(Piperazino)pyridine-3-carbonitrile. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Methylpyridine-3-carbonitrile. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Bromopyridine-3-carbonitrile. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (2022, August). Synthesis of pyridine derivatives (5 and 6). [Image]. Retrieved from [Link]
-
ResearchGate. (2018, February). Synthesis of pyrimidine-6-carbonitrile derivatives. [Image]. Retrieved from [Link]
-
ResearchGate. (2009). Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1, 2-dihydropyridine-3-carbonitrile. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 3-Pyridinecarbonitrile (CAS 100-54-9). Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Pyridine, 4-propyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Expert Opinion on Therapeutic Patents. (2025, July 15). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Retrieved from [Link]
-
Molecules. (2021, October 13). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Retrieved from [Link]
-
Organometallics. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]
-
Molbank. (2023, April 20). 2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile. Retrieved from [Link]
-
Journal of Chemistry. (n.d.). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Retrieved from [Link]
-
CMJ Publishers. (2025, April 29). Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. Retrieved from [Link]
-
Pharmaceuticals. (2025, January 31). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. Retrieved from [Link]
-
YouTube. (2017, May 10). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. Retrieved from [Link]
-
RSC Publishing. (n.d.). A novel high temperature vinylpyridine-based phthalonitrile polymer with a low melting point and good mechanical properties. Retrieved from [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. shandong-kunda.com [shandong-kunda.com]
- 6. lookchem.com [lookchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cmjpublishers.com [cmjpublishers.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. kishida.co.jp [kishida.co.jp]
- 13. fishersci.com [fishersci.com]
